Aqueous Solubility Differential: Phosphate vs. Hydrochloride Salt Determines Injectable Formulation Feasibility
Levamisole phosphate exhibits aqueous solubility of 1.44 mg/mL (ALOGPS prediction, DrugBank), compared with 210 mg/mL for levamisole hydrochloride at 20 °C [1][2]. This represents an approximately 146-fold lower aqueous solubility for the phosphate salt. The lower solubility is not a liability but a functional attribute: it renders the phosphate salt suitable for injectable sustained-release formulations where rapid dissolution must be avoided, whereas the highly soluble hydrochloride salt is suited to oral solid dosage forms and soluble drench powders [3].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 1.44 mg/mL (ALOGPS); ≥2.0 mg/mL across pH 1.2–7.5 at 37 °C |
| Comparator Or Baseline | Levamisole hydrochloride: 210 mg/mL at 20 °C |
| Quantified Difference | Approximately 100- to 146-fold lower solubility for phosphate salt |
| Conditions | Water, ambient temperature; also confirmed across physiological pH range 1.2–7.5 at 37 °C |
Why This Matters
Solubility is the primary determinant of which salt form can be formulated as a controlled-release injectable versus an immediate-release oral product; selecting the wrong salt forces costly reformulation.
- [1] DrugBank. Levamisole Phosphate: Water Solubility 1.44 mg/mL (ALOGPS). DrugBank Accession DB00848. View Source
- [2] PubChem. Levamisole Hydrochloride: Water Solubility 210 mg/mL. National Library of Medicine, CID 26879. View Source
- [3] Vetpharm UZH. Wirkstoff: Levamisol – Das Phosphat ist in der Injektionslösung, das Hydrochlorid in allen anderen Zubereitungen enthalten. Universität Zürich. View Source
